5-(p-Tolyl)picolinic acid
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Overview
Description
5-(p-Tolyl)picolinic acid is a chemical compound with the empirical formula C13H11NO2S . It is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through the kynurenine pathway . Picolinic acid is known to assist in the absorption of zinc and other divalent or trivalent ions .
Synthesis Analysis
The synthesis of picolinic acid derivatives, such as 5-(p-Tolyl)picolinic acid, often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 5-(p-Tolyl)picolinic acid includes a pyridine ring (picolinic acid) and a phenyl ring (p-Tolyl) connected through a sulfur atom . The exact structure can be represented by the SMILES stringOC(C1=CC=C(C=N1)SC(C=C2)=CC=C2C)=O
.
Scientific Research Applications
Synthesis of Derivatives for Chemical Studies : 5-(p-Tolyl)picolinic acid derivatives are synthesized for various chemical studies. For example, Demirci et al. (2008) detailed the synthesis of 5-(hydroxy(p-tolyl)methyl)picolinic acid through a series of reactions, highlighting its potential use in chemical research (Demirci, Göksu, Boztaş, Tümer, & SeÇen, 2008).
Herbicide Development : Picolinic acid compounds, including derivatives of 5-(p-Tolyl)picolinic acid, have been explored as synthetic auxin herbicides. Yang et al. (2021) designed and synthesized 3-chloro-6-pyrazolyl-picolinate derivatives, demonstrating their potential as lead structures for novel herbicides (Yang, Li, Yin, Liu, Tian, Duan, Li, Wang, Tan, & Liu, 2021).
Antimicrobial Activities : Picolinic acid and its derivatives, including 5-(p-Tolyl)picolinic acid, exhibit antimicrobial activities. Tamer et al. (2018) investigated the antibacterial and antifungal activities of picolinic acid derivatives, highlighting their potential application in combating microbial infections (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Pharmaceuticals and Medicinal Chemistry : Derivatives of 5-(p-Tolyl)picolinic acid are used in synthesizing pharmaceuticals. For instance, Gätjens et al. (2003) described the synthesis of vanadium complexes derived from 5-carboalkoxypicolinates, exploring their insulin-mimetic properties and potential pharmaceutical applications (Gätjens, Meier, Kiss, Nagy, Buglyó, Sakurai, Kawabe, & Rehder, 2003).
Material Science and Coordination Chemistry : 5-(p-Tolyl)picolinic acid is also used in material science, particularly in the synthesis of coordination compounds and complexes. Stemmler et al. (1999) detailed the synthesis of copper 15-metallacrown-5 lanthanide complexes, where picolinic acid played a crucial role in the structural formation of these complexes (Stemmler, Kampf, Kirk, Atasi, & Pecoraro, 1999).
Catalytic and Biochemical Studies : The compound is also relevant in catalytic and biochemical research. Pulimamidi et al. (2014) explored Cu(II) complexes with picolinic acid, studying their DNA binding and cleavage abilities, which has implications in biochemistry and medicinal chemistry (Pulimamidi, Nomula, Pallepogu, & Shaik, 2014).
Safety And Hazards
The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . The safety and hazards of 5-(p-Tolyl)picolinic acid specifically are not well documented.
Future Directions
Recent studies have shown that picolinic acid has broad-spectrum antiviral abilities . It has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop picolinic acid into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This could potentially apply to its derivatives like 5-(p-Tolyl)picolinic acid as well.
properties
IUPAC Name |
5-(4-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSPFQIGYWYOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679299 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Tolyl)picolinic acid | |
CAS RN |
1225956-67-1 |
Source
|
Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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